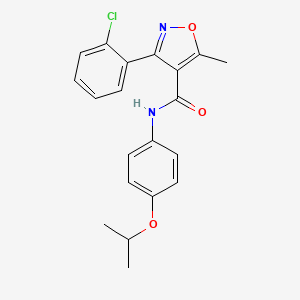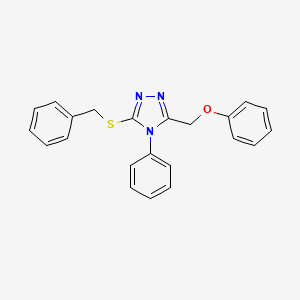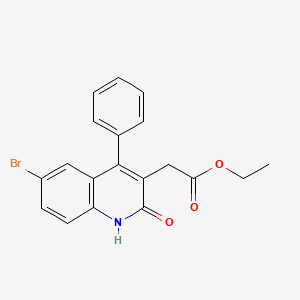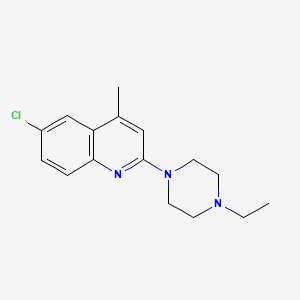![molecular formula C24H18N2O5 B3469607 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3469607.png)
2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione, commonly known as FIPI, is a small molecule inhibitor that has been widely used in scientific research to study the role of phospholipase D (PLD) in various biological processes.
Aplicaciones Científicas De Investigación
FIPI has been extensively used in scientific research to study the role of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in various biological processes such as membrane trafficking, cell proliferation, and migration. 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a lipid-modifying enzyme that generates phosphatidic acid (PA) from phosphatidylcholine (PC) or phosphatidylethanolamine (PE). FIPI inhibits 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by binding to the 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione active site and preventing the hydrolysis of PC or PE, leading to a decrease in PA levels.
Mecanismo De Acción
The mechanism of action of FIPI involves the inhibition of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by binding to the 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione active site. 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione catalyzes the hydrolysis of PC or PE to generate PA, which is a key signaling molecule involved in various cellular processes. By inhibiting 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity, FIPI reduces the levels of PA and affects downstream signaling pathways.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects in different cell types and tissues. Inhibition of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by FIPI has been reported to decrease cell proliferation, migration, and invasion in cancer cells. In addition, FIPI has been shown to modulate the release of inflammatory cytokines in immune cells and to affect insulin signaling in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI has several advantages for lab experiments, including its small size, high potency, and selectivity for 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione. However, FIPI also has some limitations, such as its low solubility in water and potential off-target effects on other enzymes or signaling pathways.
Direcciones Futuras
Future research on FIPI could focus on the development of more potent and selective 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione inhibitors, the identification of new biological targets of FIPI, and the exploration of its therapeutic potential in various diseases such as cancer, inflammation, and metabolic disorders.
Conclusion:
In conclusion, FIPI is a small molecule inhibitor that has been widely used in scientific research to study the role of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in various biological processes. Its mechanism of action involves the inhibition of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by binding to the 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione active site, leading to a decrease in PA levels and affecting downstream signaling pathways. FIPI has various biochemical and physiological effects in different cell types and tissues and has both advantages and limitations for lab experiments. Future research on FIPI could lead to the development of new therapeutic strategies for various diseases.
Propiedades
IUPAC Name |
2-[2-[1-(furan-2-carbonyl)-5-methoxyindol-3-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-30-16-8-9-20-19(13-16)15(14-26(20)24(29)21-7-4-12-31-21)10-11-25-22(27)17-5-2-3-6-18(17)23(25)28/h2-9,12-14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHRLZLZZLKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3469542.png)
![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3469545.png)
![methyl 5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3469548.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3469562.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3469568.png)
![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B3469578.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3469597.png)

![2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469611.png)


![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3469624.png)